7-chloro-N-(2-methoxyphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
7-CHLORO-5-METHANESULFONYL-N-(2-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a synthetic organic compound that belongs to the benzoxazepine class. Compounds in this class are known for their diverse biological activities and potential therapeutic applications. This compound is characterized by its unique chemical structure, which includes a chlorinated benzoxazepine core and a methanesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(2-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Formation of the Benzoxazepine Core: This step involves the cyclization of an appropriate precursor to form the benzoxazepine ring.
Chlorination: Introduction of the chlorine atom at the 7th position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: Addition of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base like triethylamine.
Amidation: Coupling of the 2-methoxyphenyl group to the benzoxazepine core through an amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzoxazepine ring.
Reduction: Reduction reactions could target the sulfonyl group or the amide bond.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds in the benzoxazepine class have shown potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound could be investigated for similar activities.
Medicine
In medicine, this compound might be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties. Preclinical studies would be necessary to evaluate its efficacy and safety.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-CHLORO-5-METHANESULFONYL-N-(2-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1,5-benzoxazepine: Lacks the methanesulfonyl and methoxyphenyl groups.
5-Methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the chlorine and methoxyphenyl groups.
N-(2-Methoxyphenyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chlorine and methanesulfonyl groups.
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-(2-METHOXYPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H19ClN2O5S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
7-chloro-N-(2-methoxyphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C18H19ClN2O5S/c1-25-15-6-4-3-5-13(15)20-18(22)17-9-10-21(27(2,23)24)14-11-12(19)7-8-16(14)26-17/h3-8,11,17H,9-10H2,1-2H3,(H,20,22) |
InChI Key |
LTTJFGDAIZDZGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
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